3-Amino-N-(quinolin-5-YL)propanamide
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Overview
Description
3-Amino-N-(quinolin-5-yl)propanamide: is a chemical compound with the molecular formula C12H13N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(quinolin-5-yl)propanamide typically involves the reaction of quinoline derivatives with appropriate amines. One common method is the reaction of quinoline-5-carboxylic acid with 3-aminopropanamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(quinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline-5-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: 3-Amino-N-(quinolin-5-yl)propanamide is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential as an anticancer agent. Quinoline derivatives have shown promising activity against various cancer cell lines, and this compound is being investigated for its cytotoxic effects .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial and antimalarial agent. Quinoline derivatives are known for their broad-spectrum activity against pathogens .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Amino-N-(quinolin-5-yl)propanamide involves its interaction with specific molecular targets. In anticancer research, the compound is believed to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. For example, it may target the PI3K/AKT/mTOR pathway, which is commonly dysregulated in cancer cells .
Comparison with Similar Compounds
Quinoline-5-carboxylic acid: A precursor in the synthesis of 3-Amino-N-(quinolin-5-yl)propanamide.
2-Chloro-N-(quinolin-5-yl)propanamide: A derivative with similar chemical properties.
4-Aminoquinoline: Known for its antimalarial activity.
Uniqueness: this compound is unique due to its specific substitution pattern on the quinoline ring. This substitution imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
1016750-19-8 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-amino-N-quinolin-5-ylpropanamide |
InChI |
InChI=1S/C12H13N3O/c13-7-6-12(16)15-11-5-1-4-10-9(11)3-2-8-14-10/h1-5,8H,6-7,13H2,(H,15,16) |
InChI Key |
BOPYEYUUWKCKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCN |
Origin of Product |
United States |
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